molecular formula C16H19ClN4O5S B15187244 10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride CAS No. 157023-93-3

10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride

Cat. No.: B15187244
CAS No.: 157023-93-3
M. Wt: 414.9 g/mol
InChI Key: VFCAWAKJLTUFNS-UHFFFAOYSA-N
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Description

10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its pyridazino[4,5-b][1,4]benzothiazin core, which is functionalized with a morpholinyl group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridazino[4,5-b][1,4]benzothiazin core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the morpholinyl group: This step involves the reaction of the intermediate with morpholine, followed by oxidation to form the oxidomorpholin-4-ium group.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-6-phenylpyridazin-3-one
  • 10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-1-one

Uniqueness

10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

157023-93-3

Molecular Formula

C16H19ClN4O5S

Molecular Weight

414.9 g/mol

IUPAC Name

10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride

InChI

InChI=1S/C16H18N4O5S.ClH/c21-16-15-13(11-17-18-16)19(5-6-20(22)7-9-25-10-8-20)12-3-1-2-4-14(12)26(15,23)24;/h1-4,11H,5-10H2,(H,18,21);1H

InChI Key

VFCAWAKJLTUFNS-UHFFFAOYSA-N

Canonical SMILES

C1COCC[N+]1(CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=NNC4=O)[O-].Cl

Origin of Product

United States

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